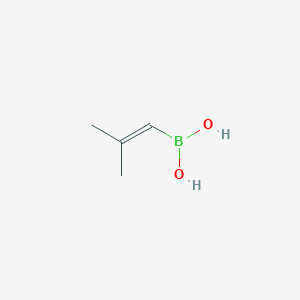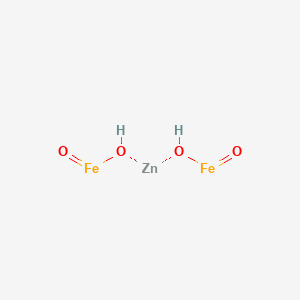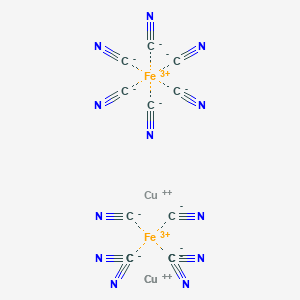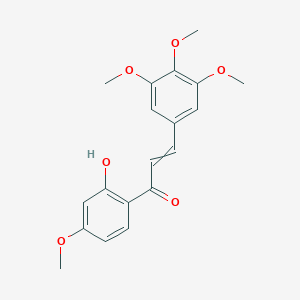
4-Chloro-N-(3-nitrobenzylidene)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3-nitrobenzylidene)-aniline (abbreviated as 4CNB) is a chemical compound that belongs to the aniline family. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. 4CNB has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 4-Chloro-N-(3-nitrobenzylidene)-aniline is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function. This can result in various biochemical and physiological effects.
Biochemical And Physiological Effects
4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to have various biochemical and physiological effects. In one study, it was found to have potent antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases. Additionally, 4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to have antimicrobial activity, which could make it useful in the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Chloro-N-(3-nitrobenzylidene)-aniline in lab experiments is its unique chemical properties, which make it a versatile material for use in various applications. However, one of the limitations of using 4-Chloro-N-(3-nitrobenzylidene)-aniline is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-Chloro-N-(3-nitrobenzylidene)-aniline. One area of research is in the development of new organic electronic devices, such as OFETs and OLEDs. Another area of research is in the development of new antimicrobial agents. Additionally, 4-Chloro-N-(3-nitrobenzylidene)-aniline could be further studied for its potential use in the treatment of oxidative stress-related and inflammatory diseases.
In conclusion, 4-Chloro-N-(3-nitrobenzylidene)-aniline is a chemical compound that has been studied for its potential use in various scientific research applications. Its unique chemical properties make it a versatile material for use in various applications, including organic electronics and the development of new antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
4-Chloro-N-(3-nitrobenzylidene)-aniline has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics. 4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to be an effective material for use in organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability. It has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.
properties
CAS RN |
10480-25-8 |
|---|---|
Product Name |
4-Chloro-N-(3-nitrobenzylidene)-aniline |
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H |
InChI Key |
WVWIAWOOTNQWGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

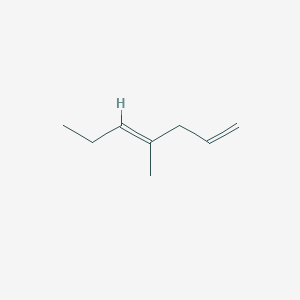
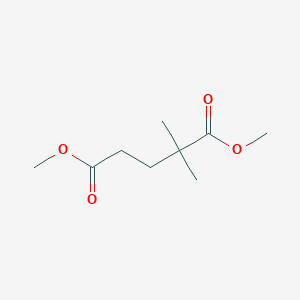
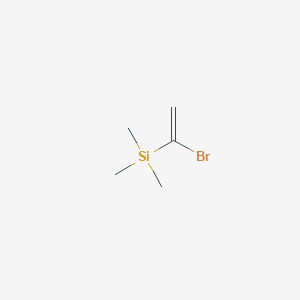

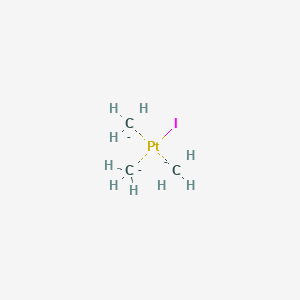
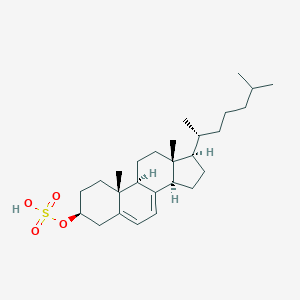
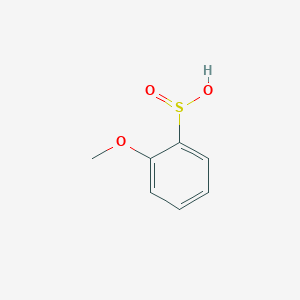
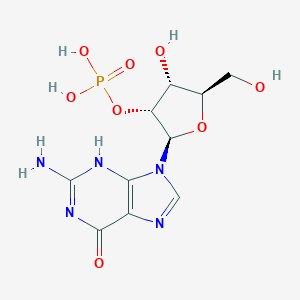
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
